2-Propyl-1H-indene
Description
Historical Context of Indene (B144670) Chemistry and the Emergence of Alkylated Indenes
The chemistry of indene, a bicyclic hydrocarbon consisting of a benzene (B151609) ring fused to a cyclopentene (B43876) ring, dates back to the late 19th century with its initial isolation from coal tar. For many years, research focused on understanding the fundamental properties and reactivity of the parent indene molecule. The mid-20th century saw a surge in the study of alkylated indenes as chemists began to explore how the addition of alkyl groups to the indene scaffold would influence its electronic properties and reactivity. This exploration was driven by the desire to create novel molecules with tailored characteristics for various applications, from pharmaceuticals to polymers. The development of new synthetic methodologies and analytical techniques has since allowed for the precise synthesis and characterization of a wide array of alkylated indenes, including 2-Propyl-1H-indene.
Significance of this compound in Organic Synthesis and Advanced Materials Science Research
The significance of this compound in organic synthesis lies in its utility as a versatile intermediate. The propyl group at the 2-position influences the reactivity of the indene ring system, allowing for selective functionalization. This makes it a valuable precursor for the synthesis of more complex organic molecules, including those with potential biological activity. For instance, the indene core is a structural motif found in various pharmacologically active compounds.
In the realm of advanced materials science, alkylated indenes are investigated for their potential use in creating polymers and other materials with unique optical and electronic properties. The incorporation of the rigid and planar indene structure can impart desirable characteristics such as thermal stability and specific electronic behavior to polymers. While research on this compound in this area is still developing, its properties suggest potential applications in the formulation of specialty polymers and organic electronic materials. Compounds with similar structures are explored for their applications in areas like the development of new polymers and electronic materials. ontosight.ai
Scope and Objectives of Academic Investigations into this compound
Academic investigations into this compound and related alkylated indenes are multifaceted. A primary objective is the development of efficient and stereoselective synthetic routes to these compounds. For example, research has explored the synthesis of related structures like methyl this compound-1-carboxylate. rsc.org Understanding the reactivity of the molecule is another key area of focus, as this knowledge is crucial for its application as a synthetic building block.
Furthermore, researchers are interested in characterizing the physical and spectroscopic properties of this compound to establish a comprehensive dataset for this compound. This includes detailed analysis of its NMR, IR, and mass spectra. While specific in-depth studies on this compound are not abundant, data from related compounds, such as (±)-5-(2-Aminopropyl)-2,3-dihydro-1H-indene hydrochloride, provide valuable comparative information. industry.gov.au The overarching goal of these investigations is to unlock the full potential of this compound in both fundamental and applied chemical research, paving the way for its use in the creation of novel and functional molecules and materials.
Chemical and Physical Properties of this compound
A summary of the known physical and chemical properties of this compound is presented in the table below. This data is compiled from various chemical suppliers and databases.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₄ | amadischem.commolbase.comnih.gov |
| Molecular Weight | 158.24 g/mol | amadischem.comnih.gov |
| CAS Number | 92013-11-1 | amadischem.comnih.gov |
| Appearance | Liquid | amadischem.com |
| Boiling Point | 78 °C at 0.5 mmHg | molbase.com |
| Density | 0.95 g/mL at 25 °C | molbase.com |
| Refractive Index | n20/D 1.551 | molbase.com |
Synthesis of this compound
Several synthetic routes for this compound have been reported. One common method involves the reduction of 2-Propyl-1H-inden-1-one. Another approach starts from this compound-1,3(2H)-dione. molbase.com The synthesis of the related compound this compound-1,3(2H)-dione can be achieved by the reaction of diethyl phthalate (B1215562) with ethyl valerate. These synthetic strategies provide access to the 2-propyl substituted indene core, which can then be further modified.
Structure
2D Structure
3D Structure
Properties
CAS No. |
92013-11-1 |
|---|---|
Molecular Formula |
C12H14 |
Molecular Weight |
158.24 g/mol |
IUPAC Name |
2-propyl-1H-indene |
InChI |
InChI=1S/C12H14/c1-2-5-10-8-11-6-3-4-7-12(11)9-10/h3-4,6-8H,2,5,9H2,1H3 |
InChI Key |
DOUIKRLGKLTCJI-UHFFFAOYSA-N |
SMILES |
CCCC1=CC2=CC=CC=C2C1 |
Canonical SMILES |
CCCC1=CC2=CC=CC=C2C1 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2 Propyl 1h Indene and Its Derivatives
Direct Synthetic Approaches to 2-Propyl-1H-indene Scaffolds
The construction of the this compound skeleton can be achieved through several strategic approaches, including the formation of the five-membered ring from acyclic precursors or the direct modification of a pre-existing indene (B144670) core.
Cyclization Reactions from Acyclic Precursors
Intramolecular cyclization reactions provide a powerful means of constructing the indene ring system, with the substitution pattern being controlled by the design of the acyclic starting material.
One effective method involves the acid-catalyzed cyclization of specifically substituted cinnamaldehydes. For instance, 2-alkylcinnamaldehydes can be converted into 2-alkyl-1H-inden-1-yl acetates when treated with acetic anhydride (B1165640) in the presence of a catalytic amount of iron(III) chloride. nih.gov The reaction proceeds through the formation of an intermediate geminal diacetate, which then undergoes an intramolecular Friedel-Crafts-type reaction. Subsequent methanolysis of the resulting indenyl acetate (B1210297) yields the corresponding indenol, which can be further converted to the desired 2-alkylindene.
Another strategy utilizes the Brønsted acid-catalyzed cyclization of diaryl- or alkyl aryl-1,3-dienes. researchgate.net This approach, often employing trifluoromethanesulfonic acid, allows for the synthesis of various substituted indenes under mild conditions. researchgate.net The reduction of α,β-unsaturated esters, derived from the ring-opening of diarylcyclopropenones, yields allylic alcohols which can undergo acid-catalyzed cyclization to afford 2-arylindenes. researchgate.net By selecting an appropriate alkyl aryl-1,3-diene precursor, this method can be adapted for the synthesis of this compound.
Furthermore, the cycloisomerization of 1-alkyl-2-ethynylbenzenes, catalyzed by air-stable metal salts like PtCl₂, PtCl₄, or [RuCl₂(CO)₃]₂, presents a direct route to substituted indenes. organic-chemistry.org In this reaction, electrophilically activated alkynes are intercepted by benzylic C-H bonds to form the cyclopentene (B43876) ring. organic-chemistry.org
Table 1: Examples of Cyclization Reactions for Indene Synthesis
| Precursor Type | Reagents & Conditions | Product Type | Reference |
|---|---|---|---|
| 2-Alkylcinnamaldehydes | Ac₂O, FeCl₃ (cat.), then CH₃OH | 2-Alkyl-1H-inden-1-ols | nih.gov |
| Alkyl aryl-1,3-dienes | TfOH (cat.) | Substituted Indenes | researchgate.net |
| 1-Alkyl-2-ethynylbenzenes | PtCl₂ or Ru-complex (cat.) | Substituted Indenes | organic-chemistry.org |
Regioselective Alkylation Strategies at the Indene Core
Direct alkylation of the indene molecule presents challenges regarding regioselectivity. The protons at the C1 position of 1H-indene are significantly more acidic (pKa ≈ 20 in DMSO) than those at C2 or C3, making deprotonation and subsequent alkylation most likely to occur at C1. nih.gov Treatment of indene with strong bases like butyllithium (B86547) (BuLi) or potassium tert-butoxide (KOt-Bu) generates the indenide anion, which typically reacts with alkyl halides at the C1 position. nih.gov This often leads to a mixture of products, including isomers formed by migration of the double bond. nih.gov
Due to these challenges, direct C2 alkylation of the parent 1H-indene is rarely a viable strategy. Instead, methods that construct the indene ring with the propyl group already at the C2 position, as described in the cyclization section (2.1.1), are generally preferred.
However, modern catalytic methods are being developed for the alkylation of indenes, although they often show a preference for the C1 or C3 position. The "borrowing hydrogen" or "hydrogen autotransfer" pathway, which uses alcohols as alkylating agents, has been applied to indenes using manganese or iridium pincer complexes. researchgate.net These reactions typically result in C3-alkylation. researchgate.net Similarly, a zinc-amide compound has been shown to catalyze the C1-alkenylation of indene with alcohols. rsc.orgnih.gov While not leading to this compound directly, these advanced methods highlight the ongoing efforts to control regioselectivity in indene functionalization.
Transition Metal-Catalyzed Annulation and Cross-Coupling Reactions for this compound Formation
Transition metal catalysis offers highly efficient and selective pathways to construct the this compound scaffold through annulation (ring-forming) and cross-coupling reactions.
A notable example is the palladium-catalyzed carboannulation of propargylic carbonates with nucleophiles, which provides an efficient route to 2-substituted indenes. exam-corner.comwikipedia.org This method demonstrates good to excellent yields and tolerates a variety of nucleophiles. exam-corner.comwikipedia.org Similarly, palladium-catalyzed intramolecular carbonylative annulation of 1-(2-halophenyl)-1,3-diones can be used to synthesize 2-substituted indene-1,3(2H)-dione derivatives, which can be further elaborated. orgoreview.com
Rhodium(I) catalysts have been employed in the reaction of 2-(chloromethyl)phenylboronic acid with alkynes to yield indene derivatives. organic-chemistry.org The regioselectivity of this reaction is influenced by the steric properties of the alkyne substituent, allowing for potential control over the substitution pattern. organic-chemistry.org Nickel-catalyzed reactions between o-bromobenzyl zinc bromide and various alkynes also produce substituted indenes in good yields. organic-chemistry.org
Table 2: Transition Metal-Catalyzed Syntheses of Substituted Indenes
| Catalyst/Metal | Reactants | Reaction Type | Reference |
|---|---|---|---|
| Palladium | Propargylic carbonates + Nucleophiles | Carboannulation | exam-corner.comwikipedia.org |
| Palladium | 1-(2-Halophenyl)-1,3-diones + Phenyl formate (B1220265) (CO source) | Carbonylative Annulation | orgoreview.com |
| Rhodium | 2-(Chloromethyl)phenylboronic acid + Alkynes | Annulation | organic-chemistry.org |
| Nickel | o-Bromobenzyl zinc bromide + Alkynes | Cross-Coupling/Annulation | organic-chemistry.org |
Functionalization and Derivatization of the this compound Core
Once the this compound scaffold is synthesized, it can be further modified to introduce new functional groups or to alter the existing side chain, thereby accessing a diverse range of derivatives.
Introduction of Heteroatom-Containing Functional Groups
The introduction of heteroatoms onto the this compound core can be achieved through several methods, primarily targeting the aromatic ring or the reactive C1/C3 positions of the cyclopentene moiety.
Electrophilic aromatic substitution reactions can be used to functionalize the benzene (B151609) portion of the molecule. For example, nitration (using a mixture of nitric and sulfuric acids) would be expected to introduce a nitro group, which can subsequently be reduced to an amine, as has been demonstrated for other indene systems. beilstein-journals.org Halogenation of the aromatic ring can be accomplished using a halogen (e.g., Br₂) in the presence of a Lewis acid catalyst. savemyexams.com
Functionalization can also occur at the C1 and C3 positions. The bromination of indene itself leads to dibromo- and tribromoindane derivatives, which serve as versatile intermediates for introducing other functional groups through reactions with various nucleophiles. researchgate.net
Modification of the Propyl Side Chain for Enhanced Reactivity or Specific Interactions
The propyl side chain at the C2 position can be chemically modified, particularly at the benzylic position (the carbon atom attached directly to the indene ring), which exhibits enhanced reactivity.
Free-Radical Halogenation: The benzylic C-H bonds of the propyl group are weaker than other sp³ C-H bonds in the chain, making them susceptible to free-radical halogenation. orgoreview.com Reacting this compound with a halogen like chlorine (Cl₂) or bromine (Br₂) in the presence of UV light or heat facilitates the substitution of a benzylic hydrogen with a halogen atom. exam-corner.comorgoreview.com N-Bromosuccinimide (NBS) is a particularly effective reagent for selective benzylic bromination. orgoreview.com The resulting benzylic halide is a valuable intermediate that can readily undergo nucleophilic substitution or elimination reactions to introduce a wide array of functional groups.
Oxidation: The alkyl side chain can be oxidized by strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromic acid. libretexts.orgopenstax.org This reaction specifically targets the benzylic carbon. libretexts.orgopenstax.orglibretexts.org Regardless of the length of the alkyl chain, oxidation typically cleaves the bond between the first and second carbon of the chain, converting the benzylic carbon into a carboxylic acid group. libretexts.orgpressbooks.pubunizin.org For this compound, this would result in the formation of 1H-indene-2-carboxylic acid. This transformation is useful for converting an alkyl group, which is an ortho-, para-director in electrophilic aromatic substitution, into a meta-directing carboxyl group. libretexts.org The reaction requires the presence of at least one benzylic hydrogen. openstax.orgunizin.org
Stereoselective Synthesis of Chiral this compound Derivatives
The synthesis of chiral molecules, such as derivatives of this compound, in an enantiomerically pure form is a significant challenge in organic chemistry. Stereoselective methods are crucial for controlling the three-dimensional arrangement of atoms, which is essential for the biological activity and material properties of the compounds. Recent methodologies have focused on creating specific stereoisomers through catalytic asymmetric reactions and controlling diastereoselectivity. mdpi.com
Enantioselective Catalytic Methods
Enantioselective catalysis is a powerful tool for the synthesis of chiral compounds, enabling the production of one enantiomer over the other. acs.org In the context of indene derivatives, transition-metal-catalyzed cross-coupling reactions have emerged as a potent strategy for generating stereogenic centers. acs.org
A notable example involves the palladium-catalyzed asymmetric alkylation for the stereoselective construction of 1,3-stereocenters. mdpi.com This method has been applied to the synthesis of chiral indene derivatives, achieving high yields and excellent enantioselectivities. For instance, the reaction of β-ketoester substrates with allenylic carbonates using a palladium catalyst and a chiral ligand can produce various substituted 1H-indene-2-carboxylates. mdpi.com The electronic nature of substituents on the 1H-indanone backbone influences the reaction's success, with electron-donating groups generally leading to high yields (93–96%) and high enantiomeric excesses (95–96% ee). mdpi.com
Nickel catalysis also presents a viable alternative for enantioselective reactions. acs.org Ni-catalyzed reductive cross-coupling methods have been developed to prepare chiral diarylalkanes and could be adapted for the synthesis of chiral indene derivatives. acs.org Furthermore, organocatalysis, using small organic molecules like cinchona alkaloids, has been successful in the enantioselective functionalization of indanone-based β-keto esters, demonstrating the versatility of catalytic approaches. nih.gov
Table 1: Enantioselective Synthesis of Chiral Indene Derivatives via Palladium-Catalyzed Alkylation mdpi.com
| Entry | Substrate Substituent | Yield (%) | Enantiomeric Excess (ee, %) | Diastereomeric Ratio (dr) |
|---|---|---|---|---|
| 1 | 5,6-dimethoxy | 99 | 97 | 9:1 |
| 2 | 5-methyl | 93 | 95 | 9:1 |
| 3 | 5-methoxy | 99 | 95 | 8:1 |
| 4 | 5-chloro | 99 | 96 | 8:1 |
Diastereoselective Transformations and Control
When a molecule has multiple stereocenters, controlling the relative configuration between them (diastereoselectivity) is as important as controlling the absolute configuration (enantioselectivity). Diastereoselective transformations are essential for synthesizing complex molecules with specific spatial arrangements. researchgate.netchegg.com
In the synthesis of indene derivatives, palladium-catalyzed asymmetric alkylations have demonstrated excellent control over diastereoselectivity, often achieving diastereomeric ratios (dr) of up to 10:1. mdpi.com The choice of catalyst, ligand, and reaction conditions plays a critical role in determining the outcome of these transformations. The structure of the substrate itself can also direct the stereochemical outcome. mdpi.com
The Huisgen 1,3-dipolar cycloaddition is another powerful reaction for achieving diastereoselectivity. For example, the reaction of azomethine ylides with specific alkenes can lead to the formation of highly substituted pyrrolidine (B122466) derivatives, including spiro[indene-pyrrolidines], with the creation of multiple stereogenic centers in a highly controlled manner. researchgate.net Computational studies, alongside experimental work, help in understanding the polar nature of these reactions and predicting the regio- and stereochemical outcomes. acs.org
Optical Resolution Techniques for this compound Analogues
While asymmetric synthesis aims to create a single enantiomer directly, classical resolution techniques remain a valuable method for separating racemic mixtures. diva-portal.org Optical resolution involves separating enantiomers based on their different physical properties when they interact with a chiral resolving agent or a chiral environment.
One common method is the formation of diastereomeric salts. A racemic mixture of a chiral acid (or base) is reacted with an enantiomerically pure base (or acid) to form a pair of diastereomeric salts. These diastereomers have different solubilities and can often be separated by fractional crystallization. mdpi.com The separated diastereomers can then be converted back to the individual enantiomers of the original compound.
Chiral chromatography is another powerful resolution technique. ugent.be In this method, a racemic mixture is passed through a column containing a chiral stationary phase (CSP). The enantiomers interact differently with the CSP, causing them to travel through the column at different rates and allowing for their separation. High-performance liquid chromatography (HPLC) with chiral columns, such as those based on amylose, is widely used for the analytical and preparative separation of enantiomers of indene derivatives. The purity of the separated enantiomers is often determined by measuring their optical rotation with a polarimeter. diva-portal.org
Novel Synthetic Strategies for this compound Analogues
The development of novel synthetic strategies is driven by the need for efficiency, complexity, and sustainability. For indene scaffolds, multi-component reactions and green chemistry approaches are at the forefront of innovation.
Multi-Component Reactions (MCRs) for Indene Assembly
Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains the essential parts of all starting materials, are highly valued for their efficiency and atom economy. rsc.orgnih.govmdpi.com They allow for the rapid construction of complex molecules from simple precursors, minimizing intermediate isolation and purification steps. nih.gov
A highly efficient rhodium-catalyzed MCR has been developed for the direct synthesis of indenes. rsc.org This one-pot tandem reaction involves a C-H activation and annulation process, combining an aryl imine (generated in situ from an aldehyde and an amine) with an alkyne. The process is notable for its high regioselectivity and for proceeding under mild, room-temperature conditions, with water as the only stoichiometric byproduct. rsc.org
Other MCRs have been designed to produce diverse indene-based heterocyclic scaffolds. For example, a one-pot, three-component reaction between ninhydrin, malononitrile, and various diamines in water under catalyst-free conditions yields indenoquinoxaline and other related derivatives in high yields (73–98%). nih.govrsc.org These methods highlight the power of MCRs to generate molecular diversity and complexity in an operationally simple manner. researchgate.net
Table 2: Rhodium-Catalyzed Multicomponent Synthesis of Indene Derivatives rsc.org
| Entry | Aldehyde | Amine | Alkyne | Yield (%) |
|---|---|---|---|---|
| 1 | Benzaldehyde | Aniline | Phenylacetylene | 60 |
| 2 | 4-Methoxybenzaldehyde | Aniline | Phenylacetylene | 72 |
| 3 | Benzaldehyde | Benzylamine | Phenylacetylene | 81 |
Sustainable and Green Chemistry Approaches to this compound Synthesis
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.netmdpi.com These principles are increasingly being applied to the synthesis of complex organic molecules like indene derivatives. ijnc.ir
Key strategies in green organic synthesis include the use of safer solvents, the development of catalytic reactions, and improving energy efficiency. researchgate.netjocpr.com Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. As mentioned, several MCRs for indene synthesis have been successfully performed in water, eliminating the need for hazardous organic solvents. nih.govrsc.orgjocpr.com
Catalysis is a cornerstone of green chemistry because catalytic reagents are superior to stoichiometric ones in terms of atom economy and waste reduction. researchgate.netmdpi.com The rhodium-catalyzed MCR for indene synthesis is an excellent example, featuring high atom economy and the use of a catalyst in small amounts. rsc.org The development of recyclable catalysts is another important area of research. mdpi.com
Energy efficiency is also a major consideration. nih.gov Reactions that can be performed at room temperature, like the rhodium-catalyzed MCR, are preferable to those requiring high temperatures, as they consume less energy. rsc.orgnih.gov Microwave-assisted synthesis is another energy-efficient technique that can accelerate reaction times and improve yields. mdpi.com By integrating these green chemistry principles, the synthesis of this compound and its analogues can be made more environmentally benign and economically viable. jocpr.com
Mechanistic Insights into Reactions Involving 2 Propyl 1h Indene
Elucidation of Reaction Pathways for 2-Propyl-1H-indene Formation
The synthesis of this compound can be achieved through several mechanistic routes, each leveraging different aspects of the indene (B144670) system's reactivity. These pathways include electrophilic reactions, base-mediated processes, and reactions involving radical species.
The indene core possesses both an aromatic ring and a C2-C3 double bond within the five-membered ring, presenting multiple sites for electrophilic attack. The formation of 2-substituted indenes often involves initial interaction with an electrophile.
Electrophilic Addition: The double bond in the five-membered ring of indene can undergo electrophilic addition. For instance, the reaction of indene with selenenyl electrophiles leads to addition across the double bond. thieme-connect.de In a pathway relevant to forming substituted indenes, an electrophile (E+) would add to the C2 or C3 position. The resulting carbocation intermediate would then be neutralized by a nucleophile.
Electrophilic Substitution: While the benzene (B151609) ring is less reactive than the double bond, electrophilic aromatic substitution can occur under specific conditions, typically requiring a post-functionalization strategy as direct substitution on indane-1,3-dione is challenging. nih.gov
Metal-Catalyzed Cyclizations: Many modern syntheses of substituted indenes rely on transition-metal catalysis. For example, iron(III) chloride can catalyze the reaction of N-benzylic sulfonamides with internal alkynes, proceeding through a benzyl (B1604629) cation intermediate to form functionalized indenes. organic-chemistry.org Similarly, cobalt-catalyzed C-H activation of aromatic ketones followed by condensation with α,β-unsaturated ketones provides a direct route to indene derivatives. organic-chemistry.org This latter method involves ketone-directed C-H activation, cyclometalation, and subsequent aldol (B89426) condensation, with the C-H activation step being reversible and rate-determining. organic-chemistry.org
A general comparison of synthetic strategies for indene derivatives is presented below.
| Reaction Type | Catalyst/Reagent | Key Intermediate | Notes |
| C-H Activation/Annulation | Cp*Co(CO)I₂ | Cyclometalated Cobalt Complex | Weakly coordinating ketone directs ortho C-H activation. organic-chemistry.org |
| Cycloisomerization | PtCl₂, [RuCl₂(CO)₃]₂ | Metal-Vinylidene Complex | Involves cyclization of 1-alkyl-2-ethynylbenzenes. organic-chemistry.org |
| Electrophilic Cyclization | Brønsted Acid (TfOH) | Carbocation | Cyclization of diaryl- or alkyl aryl-1,3-dienes. organic-chemistry.org |
| Direct Arylation | LDA/HMPA | Indenyl Anion / Aryne | Reaction of indenes with aryl fluorides. acs.org |
Base-promoted reactions are fundamental to the functionalization of the indene nucleus, primarily due to the acidity of the methylene (B1212753) (C1) protons.
Proton Transfer and the Indenyl Anion: The protons at the C1 position of the indene ring are allylic to the double bond and benzylic to the aromatic ring, making them significantly acidic (pKa ≈ 20 in DMSO). A base can abstract one of these protons to form a resonance-stabilized indenyl anion. This anion is a key nucleophilic intermediate. The process of moving a proton from one part of a molecule to another is known as proton transfer, which can occur via a stepwise deprotonation-protonation sequence, often facilitated by a "proton shuttle" molecule like water. masterorganicchemistry.comnumberanalytics.comiupac.org
Alkylation: The generated indenyl anion can readily react with electrophiles, such as alkyl halides, in a nucleophilic substitution reaction. A plausible pathway to this compound could involve the reaction of a suitable indene precursor anion with a propyl halide. This follows the logic of the Williamson ether synthesis, where an alkoxide reacts with an alkyl halide in an SN2 mechanism. masterorganicchemistry.com
Elimination Reactions: Elimination reactions can also serve as a route to the indene core. For example, the Kornblum–DeLaMare rearrangement involves the base-promoted decomposition of α-azidoperoxides, which proceeds via abstraction of an α-hydrogen and subsequent rearrangement. beilstein-journals.org While not a direct synthesis of this compound, such base-promoted elimination pathways are crucial in forming unsaturated cyclic systems.
Radical polymerization is a process where a polymer is formed through the sequential addition of monomer units initiated by a radical species. wikipedia.org Indene and its derivatives can undergo polymerization through this mechanism.
The process involves three main stages:
Initiation: A radical initiator (e.g., from the radiolysis of the monomer or solvent) creates an active center. wikipedia.orgresearchgate.net
Propagation: The initiating radical adds to the double bond of a this compound monomer. This creates a new, larger radical which then adds to another monomer unit, propagating the polymer chain. wikipedia.org In atom transfer radical polymerization (ATRP), this propagation occurs via intermediate radicals adding to monomers, with termination reactions also present. acs.org
Termination: The growing polymer chains are deactivated, typically through the combination or disproportionation of two radical chain ends. acs.org
Studies on the radiation-induced polymerization of indene have shown that a mixed mechanism involving both free radicals and cations can occur. researchgate.net The presence of a propyl group at the C2 position would sterically and electronically influence the rate of propagation and the properties of the resulting poly(this compound). Radical intermediates are also proposed in certain cyclization reactions, such as the copper-catalyzed [3+2] radical cycloaddition of 2-arylidene-indane-1,3-diones. nih.gov
Base-Promoted Elimination and Proton Transfer Processes
Catalytic Reaction Mechanisms in this compound Transformations
Catalysis offers powerful methods for transforming indene derivatives with high efficiency and selectivity. Both organometallic and organocatalytic approaches have been developed, relying on distinct mechanistic principles.
Substituted indenyl anions, derived from compounds like this compound by deprotonation, are important ligands in organometallic chemistry, analogous to the widely used cyclopentadienyl (B1206354) (Cp) ligand.
Indenyl Ligands in Catalysis: Indenyl and substituted indenyl ligands are key components in metallocene catalysts used for olefin polymerization. The coordination of the indenyl ligand to a metal center (like zirconium or titanium) creates the active catalyst. The "indenyl effect" refers to the higher activity and stereoselectivity of indenyl-containing metallocenes compared to their cyclopentadienyl counterparts, attributed to the ease of ring slippage (η⁵ to η³ coordination), which facilitates substrate coordination.
Influence of Substitution: A propyl group at the 2-position of the indenyl ligand would significantly impact the catalyst's properties. The electronic effect of the alkyl group would modify the electron density at the metal center, while its steric bulk would influence the geometry of the coordination sphere. This, in turn, affects the catalyst's activity, stability, and the stereochemistry of the polymer it produces. The design of such ligands involves strategically placing substituents to fine-tune the catalyst's performance for specific applications. scholaris.carsc.org Triazole derivatives, for instance, have also been explored as ligands in metal-catalyzed cross-coupling reactions. uq.edu.au
Organocatalysis utilizes small organic molecules to catalyze chemical reactions, often providing excellent stereocontrol. Several activation modes are relevant to the chemistry of functionalized indenes.
Modes of Activation:
Enamine/Iminium Catalysis: Aldehydes or ketones on the indene framework can be activated by chiral secondary amines (like those derived from proline) to form nucleophilic enamines or electrophilic iminium ions. For example, the MacMillan imidazolidinone catalyst can generate a chiral enamine, enabling an intramolecular Michael addition. rsc.org
Hydrogen Bonding Catalysis: Catalysts such as thioureas and squaramides operate through hydrogen bonding. mdpi.com They can activate electrophiles by lowering their LUMO energy and simultaneously orient the nucleophile, leading to highly controlled transition states. In the Michael addition of 1,3-dicarbonyl indane compounds to nitrostyrenes, a primary amine-based catalyst with a sulfonamide group acts as a bifunctional catalyst, activating the indane derivative via enamine formation and the nitrostyrene (B7858105) via hydrogen bonding. mdpi.com
Pentaenolate Activation: Indene-2-carbaldehydes can be deprotonated by a nucleophilic catalyst (a chiral tertiary amine) to form extended pentaenolate intermediates. rsc.org This represents a distinct activation mode from the more common polyenamine pathway. rsc.org
Transition State Analysis: The stereochemical outcome of these reactions is determined in the transition state. For example, in the asymmetric addition of indoles to ketoesters catalyzed by an aminoindanol-based thiourea (B124793), the catalyst is proposed to activate the electrophile through hydrogen bonds with the thiourea moiety while the catalyst's hydroxyl group activates the nucleophile via another hydrogen bond. beilstein-journals.org This dual activation fixes the geometry of the reactants in the transition state, leading to a stereocontrolled product. beilstein-journals.org
| Catalyst Type | Activation Mode | Substrate Example | Key Feature |
| Chiral Secondary Amine | Iminium Ion / Enamine | Indane with aldehyde/ketone side chain | Covalent bond formation between catalyst and substrate. rsc.org |
| Chiral Thiourea | Hydrogen Bonding | 1,3-Dicarbonyl Indane | Bifunctional activation of both nucleophile and electrophile. mdpi.combeilstein-journals.org |
| Chiral Tertiary Amine | Brønsted Base / Nucleophilic | Indene-2-carbaldehyde | Generation of extended pentaenolate intermediates. rsc.org |
Advanced Spectroscopic Characterization and Structural Elucidation of 2 Propyl 1h Indene and Its Compounds
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, including 2-Propyl-1H-indene and its derivatives. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the molecular structure.
¹H NMR and ¹³C NMR Chemical Shift Analysis and Structural Correlations
One-dimensional ¹H and ¹³C NMR spectra offer fundamental information about the chemical environment of hydrogen and carbon atoms, respectively. In this compound, the chemical shifts are influenced by the electronic effects of the aromatic ring, the double bond, and the aliphatic propyl group.
The ¹H NMR spectrum would characteristically show signals for the aromatic protons on the benzene (B151609) ring, the olefinic proton, the allylic methylene (B1212753) protons of the five-membered ring, and the protons of the propyl group (triplet, sextet, and triplet). The ¹³C NMR spectrum provides complementary data, with distinct signals for the aromatic, olefinic, and aliphatic carbons.
For substituted indene (B144670) compounds, the position and nature of the substituent significantly alter the chemical shifts. For example, in a study of methyl this compound-1-carboxylate, the introduction of a carboxylate group at the C1 position induces notable downfield shifts for adjacent protons and carbons. rsc.org
High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition
Vibrational Spectroscopy
Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, provides a detailed fingerprint of a molecule by probing its vibrational modes.
FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations. In this compound and its derivatives, characteristic IR absorption bands can be assigned to specific vibrational modes of the alkyl and aromatic moieties.
The C-H stretching vibrations of the propyl group are typically observed in the 2850-2960 cm⁻¹ region. libretexts.org Specifically, the asymmetric and symmetric stretching modes of the CH₃ and CH₂ groups within the propyl substituent give rise to distinct absorptions. scialert.net Aromatic C-H stretching vibrations of the indene ring system appear at slightly higher wavenumbers, generally in the 3000-3100 cm⁻¹ range. libretexts.org
The C=C stretching vibrations of the aromatic ring in indene derivatives are found in the 1450-1600 cm⁻¹ region. researchgate.net For instance, studies on indene itself show a prominent in-phase out-of-plane CH bending mode at 768 cm⁻¹. aanda.org The presence of the propyl group can lead to subtle shifts in these aromatic vibrations due to electronic and steric effects.
In derivatives of this compound, the introduction of other functional groups will give rise to new, characteristic absorption bands. For example, a carbonyl (C=O) group, as in an indanone derivative, would exhibit a strong absorption band in the range of 1680-1750 cm⁻¹. masterorganicchemistry.com Similarly, a hydroxyl (-OH) group would show a broad absorption band around 3200-3550 cm⁻¹, while a cyano (-CN) group would have a sharp absorption in the 2220-2260 cm⁻¹ region. ucla.eduacs.org
Table 1: Characteristic FT-IR Absorption Bands for this compound and its Derivatives
| Functional Group | Vibrational Mode | Characteristic Absorption (cm⁻¹) |
| Alkyl (Propyl) | C-H Stretch | 2850 - 2960 libretexts.org |
| Aromatic (Indene) | C-H Stretch | 3000 - 3100 libretexts.org |
| Aromatic (Indene) | C=C Stretch | 1450 - 1600 researchgate.net |
| Carbonyl | C=O Stretch | 1680 - 1750 masterorganicchemistry.com |
| Hydroxyl | O-H Stretch (broad) | 3200 - 3550 ucla.edu |
| Cyano | C≡N Stretch | 2220 - 2260 ucla.edu |
Raman spectroscopy complements FT-IR by providing information on molecular vibrations based on the inelastic scattering of monochromatic light. While FT-IR is sensitive to vibrations that cause a change in dipole moment, Raman spectroscopy is sensitive to vibrations that cause a change in polarizability. This often means that non-polar bonds, which are weak in FT-IR, can be strong in Raman spectra.
For indene and its derivatives, the C=C stretching modes of the aromatic ring are typically strong in the Raman spectrum, appearing in the 1500-1650 cm⁻¹ region. scialert.net Theoretical and experimental studies on indene derivatives have assigned various C-C stretching modes within this range. scialert.netscialert.net The breathing modes of the aromatic rings, which involve the entire ring expanding and contracting, are also often prominent in Raman spectra. nih.gov
The CH₂ scissoring mode in the five-membered ring of indene derivatives is observed around 1435-1472 cm⁻¹. scialert.netresearchgate.net The wagging and twisting vibrations of the CH₂ group are typically found in the 1180-1390 cm⁻¹ region. scialert.netscialert.net The introduction of the propyl group at the 2-position will contribute to the complexity of the Raman spectrum in the C-H stretching and bending regions.
Resonant Raman spectroscopy, where the excitation laser frequency is close to an electronic absorption of the molecule, can be used to selectively enhance the vibrations of the chromophoric part of the molecule. nih.gov This technique can be particularly useful for studying the electronic and vibrational coupling in conjugated indene systems.
Table 2: Selected Raman Shifts for Indene Derivatives
| Vibrational Mode | Approximate Raman Shift (cm⁻¹) |
| Aromatic C=C Stretch | 1500 - 1650 scialert.net |
| CH₂ Scissoring | 1435 - 1472 researchgate.net |
| CH₂ Wagging/Twisting | 1180 - 1390 scialert.net |
| Ring Breathing Modes | Varies with structure nih.gov |
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
Electronic Spectroscopy
Electronic spectroscopy probes the electronic transitions within a molecule, providing insights into the conjugated π-electron system and the effects of substituents on the electronic structure.
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons from lower energy molecular orbitals to higher energy ones (e.g., π → π* transitions). The indene molecule contains a conjugated π-electron system, giving rise to characteristic absorptions in the UV region. The parent indene molecule exhibits absorption maxima around 249 nm, 279 nm, and 290 nm. nih.gov
The introduction of an alkyl group like propyl at the 2-position of the indene ring can cause a slight bathochromic shift (shift to longer wavelengths) and a hyperchromic effect (increase in absorption intensity). While alkyl groups themselves are not chromophores, they can influence the electronic properties of the conjugated system through inductive effects. However, the influence of alkyl chain length on the conjugation effect in some organic molecules has been found to be negligible. researchgate.net
Extending the conjugation of the indene system, for example, by introducing other chromophoric groups, will lead to more significant bathochromic shifts. utoronto.ca As the extent of conjugation increases, the energy difference between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) decreases, resulting in absorption at longer wavelengths. In some cases, with extensive conjugation, the absorption can shift into the visible region, making the compound colored. utoronto.ca
Table 3: UV-Vis Absorption Maxima (λmax) for Indene and Related Structures
| Compound | λmax (nm) | Solvent |
| Indene | 249, 279, 290 | Alcohol nih.gov |
| Indene Cation | ~575 (D₂ ← D₀) | Gas Phase nih.gov |
| 2-Cyanoindene Cation | 604.18 (D₂ ← D₀) | Vacuum acs.org |
Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. It measures the differential absorption of left and right circularly polarized light. For a molecule to be CD-active, it must be chiral. While this compound itself is achiral, the introduction of substituents in a way that creates a stereocenter, or the synthesis of inherently chiral indene derivatives, would make them amenable to CD analysis.
For instance, chiral indene derivatives have been synthesized and their absolute configurations determined using a combination of experimental and theoretical CD spectroscopy. nih.gov The sign and intensity of the Cotton effects in the CD spectrum are highly sensitive to the stereochemistry of the molecule. The experimental CD spectrum is often compared with theoretical spectra calculated using methods like time-dependent density functional theory (TD-DFT) to assign the absolute configuration of the chiral centers. nih.gov
Aggregation-induced circular dichroism (AICD) is a phenomenon where chiral molecules that are weakly CD-active in solution show significantly enhanced CD signals upon aggregation. e3s-conferences.org This technique could be applied to study the self-assembly of chiral this compound derivatives.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Effects
X-ray Crystallography for Solid-State Structure Determination of this compound Derivatives
X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. By diffracting X-rays through a single crystal of a compound, a detailed map of electron density can be generated, from which the precise positions of atoms, bond lengths, bond angles, and torsional angles can be determined.
For derivatives of this compound that can be crystallized, X-ray crystallography provides unambiguous structural information. Studies on various indene derivatives have revealed details about their planarity and the conformations of substituents. For example, the crystal structure of 5,10-dihydroindeno[2,1-a]indene (B3029415) shows that the molecule is essentially planar. iucr.org In other substituted indene derivatives, slight deviations from planarity have been observed. iucr.org
The crystal packing of these molecules, which describes how they are arranged in the crystal lattice, is also revealed. This can include information about intermolecular interactions such as π-π stacking and hydrogen bonding, which are crucial for understanding the properties of the material in the solid state. iucr.org For chiral derivatives, X-ray crystallography can be used to determine the absolute configuration, often in conjunction with CD spectroscopy. nih.gov
Table 4: Illustrative Crystallographic Data for an Indene Derivative
| Parameter | 2-(5-bromo-2-hydroxybenzylidene)-2,3-dihydro-1H-indene-1,3-dione iucr.org |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 13.8820 (4) |
| b (Å) | 3.8695 (1) |
| c (Å) | 24.0068 (5) |
| β (°) | 93.993 (2) |
| Volume (ų) | 1285.84 (6) |
Computational and Theoretical Chemistry Studies on 2 Propyl 1h Indene
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to investigate the electronic structure of many-body systems. mdpi.com It is particularly effective for calculating the properties of organic molecules. ajol.info DFT methods, such as those employing the B3LYP functional with basis sets like 6-311G(d,p), are commonly used to model the geometry and electronic properties of indene (B144670) derivatives and related organic compounds. researchgate.net
Geometry optimization is a fundamental computational procedure that determines the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. For 2-Propyl-1H-indene, this process would involve calculating the bond lengths, bond angles, and dihedral angles that result in the minimum energy conformation. The indene core is largely planar, while the propyl group introduces conformational flexibility.
Table 1: Illustrative Optimized Geometrical Parameters (Hypothetical for this compound based on general knowledge) This table is for illustrative purposes and does not represent experimentally verified data.
| Parameter | Value |
|---|---|
| C-C bond length (aromatic) | ~1.39 Å |
| C-C bond length (aliphatic) | ~1.54 Å |
| C=C bond length (cyclopentene) | ~1.34 Å |
| C-H bond length | ~1.09 Å |
| C-C-C bond angle (propyl) | ~109.5° |
Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule. imperial.ac.uk It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.orgmalayajournal.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. malayajournal.org The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.netmalayajournal.org A smaller gap suggests that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO.
For this compound, the HOMO is expected to be localized primarily on the π-system of the indene ring, while the LUMO would also be associated with this conjugated system. The energy of these orbitals dictates the molecule's behavior in chemical reactions. For instance, in cycloaddition reactions, the symmetry and energy of the FMOs determine whether the reaction is allowed under thermal or photochemical conditions. imperial.ac.uk DFT calculations on related indene derivatives show that the HOMO-LUMO gap is a significant factor in their reactivity. researchgate.net
Table 2: Illustrative Frontier Molecular Orbital Data for an Indene Derivative Data adapted from a study on 1H-indene-1,3(2H)-dione for illustrative purposes. researchgate.net
| Orbital | Energy (eV) | Description |
|---|---|---|
| HOMO | -6.5 | Electron-donating capability |
| LUMO | -2.5 | Electron-accepting capability |
| HOMO-LUMO Gap | 4.0 | Indicator of chemical reactivity and stability |
DFT calculations are widely used to predict various spectroscopic properties, which can then be compared with experimental data for validation. ajol.info Vibrational frequencies, corresponding to infrared (IR) spectra, can be computed from the second derivatives of the energy with respect to atomic displacements. These calculated frequencies are often scaled to correct for anharmonicity and limitations in the theoretical model. ajol.info
Nuclear Magnetic Resonance (NMR) chemical shifts are another property that can be accurately predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) approach within DFT. dergipark.org.trfaccts.de Calculations for ¹H and ¹³C NMR shifts of this compound would provide a theoretical spectrum that could aid in the interpretation of experimental results. acs.org Such calculations are highly dependent on the optimized molecular geometry. faccts.de
Table 3: Illustrative Predicted vs. Experimental ¹³C NMR Chemical Shifts for a Related Compound This table illustrates the correlation between theoretical and experimental data for a different molecule and is for conceptual purposes only. ajol.info
| Carbon Atom | Experimental Shift (ppm) | Calculated Shift (ppm) |
|---|---|---|
| C1 | 42.1 | 41.5 |
| C2 | 32.5 | 31.9 |
| C3 | 26.8 | 26.2 |
| C4 | 29.5 | 29.0 |
Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction
Molecular Dynamics (MD) Simulations and Conformational Analysis
Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of a molecular system. nih.gov By solving Newton's equations of motion for a collection of atoms, MD simulations provide a trajectory that describes how the positions and velocities of the atoms evolve over time. This methodology is invaluable for conformational analysis, which explores the different spatial arrangements (conformers) a molecule can adopt and their relative stabilities. lumenlearning.com
For this compound, the propyl group can rotate around the C-C single bond connecting it to the indene ring, leading to various conformers. MD simulations can map the potential energy surface associated with this rotation, identifying the most stable (lowest energy) conformations and the energy barriers between them. Conformational analyses on related amino-indane structures have been performed to understand their biologically active shapes. ajrconline.org
Quantum Chemical Modeling of Reaction Mechanisms
A transition state is a high-energy configuration along a reaction coordinate that separates reactants from products. Identifying the structure and energy of the transition state is crucial for calculating the activation energy of a reaction, which determines the reaction rate. Quantum chemical calculations, often using DFT, can locate these transient structures. d-nb.info
For reactions involving this compound, such as electrophilic addition to the double bond or reactions at the allylic position, computational modeling can map out the entire reaction pathway. This involves calculating the Gibbs free energy of reactants, transition states, intermediates, and products. d-nb.info For example, a hypothetical hydroxylation reaction could be modeled to determine whether it proceeds through a carbocation intermediate, similar to mechanisms proposed for related molecules. nih.gov This level of detail provides a fundamental understanding of the molecule's chemical transformations. beilstein-journals.org
Hammett Correlation and Electronic Effects on Reactivity
The principles of physical organic chemistry provide a framework for understanding how the structure of a molecule influences its reactivity. A cornerstone of this field is the Hammett equation, a linear free-energy relationship that quantifies the impact of substituents on the reaction rates and equilibria of aromatic compounds. wikipedia.orglibretexts.org Developed by Louis Plack Hammett, the equation is expressed as:
log(k/k₀) = σρ
or
log(K/K₀) = σρ
In this relationship, k or K is the rate or equilibrium constant for a reaction of a substituted aromatic compound, while k₀ or K₀ is the constant for the unsubstituted parent compound. wikipedia.org The substituent constant, σ (sigma), is a parameter that represents the electronic influence (both inductive and resonance effects) of a particular substituent. The reaction constant, ρ (rho), is a measure of the sensitivity of a given reaction to these electronic effects. wikipedia.org
A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups (which have positive σ values), suggesting the buildup of negative charge in the transition state. windows.net Conversely, a negative ρ value signifies that the reaction is favored by electron-donating groups (which have negative σ values), pointing to the development of positive charge in the transition state. windows.net
While specific Hammett studies focusing exclusively on this compound are not extensively documented, the electronic effects of the propyl group can be inferred from established substituent constants and studies on related indene systems. The propyl group, like other alkyl groups, is generally considered to be electron-donating through an inductive effect. Its Hammett constant (σₚ) is negative, indicating its capacity to push electron density into the aromatic ring.
Computational studies on substituted indenes have validated the applicability of Hammett-type correlations. For instance, a theoretical study on the vibrational circular dichroism (VCD) spectra of 5-substituted indenes revealed strong correlations between calculated spectral intensities and Hammett σₚ descriptors. rsc.org This demonstrates that electronic effects of substituents on the indene core can be systematically quantified and correlated with physical properties, which are in turn related to reactivity. rsc.org The study underscores the role of electronic descriptors in understanding the behavior of substituted indenes. rsc.org
For this compound, the electron-donating nature of the propyl group at the 2-position influences the electron density of the cyclopentadiene (B3395910) part of the indene system. This electronic enrichment can affect various reactions, such as electrophilic additions to the double bond or deprotonation at the C1 position to form the indenyl anion. The reactivity in a specific reaction would be modulated based on the reaction's sensitivity (ρ value) to this electron donation.
Table 1: Hammett Substituent Constants (σₚ) for Selected Functional Groups This table illustrates the electronic effect of various substituents, providing context for the electron-donating nature of the propyl group.
| Substituent | σₚ Value | Electronic Effect |
|---|---|---|
| -NO₂ | 0.78 | Strongly Electron-Withdrawing |
| -CN | 0.66 | Strongly Electron-Withdrawing |
| -Cl | 0.23 | Weakly Electron-Withdrawing |
| -H | 0.00 | Reference |
| -CH₃ (Methyl) | -0.17 | Electron-Donating |
| -CH₂CH₂CH₃ (Propyl) | -0.15 | Electron-Donating |
| -OCH₃ | -0.27 | Strongly Electron-Donating |
| -N(CH₃)₂ | -0.83 | Very Strongly Electron-Donating |
Quantitative Structure-Property Relationship (QSPR) Studies for Indene Systems
Quantitative Structure-Property Relationship (QSPR) models are mathematical relationships that correlate the chemical structure of a compound with its physicochemical properties. researchgate.netunimore.it This computational approach is instrumental in predicting the properties of new or untested molecules, thereby guiding research and development while reducing the need for extensive experimentation. plos.org The fundamental premise of QSPR is that the variations in the properties of a group of compounds are a direct function of the variations in their molecular structures. researchgate.net
The development of a QSPR model involves several key steps:
Data Set Selection: A series of compounds with known properties is chosen.
Descriptor Calculation: A large number of numerical values, known as molecular descriptors, are calculated for each molecule. These descriptors encode different aspects of the molecular structure, including constitutional, topological, geometric, and electronic features. unimore.itresearchgate.net
Variable Selection: Statistical methods are used to select the most relevant descriptors that have the strongest correlation with the property of interest.
Model Generation and Validation: A mathematical model (e.g., multiple linear regression, artificial neural network) is constructed and then rigorously validated to ensure its predictive power and robustness. plos.org
For indene systems, including this compound, QSPR studies can predict a wide range of properties. Computational studies on related structures, such as 2-arylidene-indan-1,3-dione derivatives, have successfully used quantum chemical descriptors calculated via Density Functional Theory (DFT) to understand their properties. researchgate.net Parameters derived from these calculations, such as the energy of the Highest Occupied Molecular Orbital (E-HOMO), the energy of the Lowest Unoccupied Molecular Orbital (E-LUMO), the HOMO-LUMO energy gap, and Mulliken charges, serve as powerful descriptors for modeling reactivity and other properties. researchgate.netresearchgate.net
A hypothetical QSPR study on a series of alkyl-substituted indenes, including this compound, would involve calculating a variety of descriptors to model properties like boiling point, refractive index, or chromatographic retention times. The choice of descriptors is crucial for building an accurate and interpretable model.
Table 2: Common Molecular Descriptors in QSPR and Their Relevance This table presents examples of descriptor classes that would be employed in a QSPR study of indene systems.
| Descriptor Class | Example Descriptors | Property Correlation |
|---|---|---|
| Constitutional | Molecular Weight, Atom Count | Correlates with bulk properties like boiling point and density. |
| Topological | Wiener Index, Kier & Hall Connectivity Indices | Encodes molecular branching and size; relates to intermolecular forces and physical properties. |
| Geometric (3D) | Molecular Surface Area, Molecular Volume | Describes the molecule's size and shape, influencing solubility and interaction with surfaces. |
| Quantum Chemical | HOMO/LUMO Energies, Dipole Moment, Mulliken Charges | Relates to electronic effects, reactivity, spectral properties, and intermolecular interactions. researchgate.netresearchgate.net |
| Thermodynamic | Heat of Formation, Molar Refractivity | Predicts stability and optical properties like refractive index. |
By applying QSPR methodologies, researchers can systematically investigate how structural modifications, such as changing the length or position of an alkyl chain on the indene ring, quantitatively affect its macroscopic properties.
Applications of 2 Propyl 1h Indene in Materials Science and Industrial Catalysis
Role of 2-Propyl-1H-indene in Polymer Chemistry
As a substituted indene (B144670) monomer, this compound is a precursor for the synthesis of polymers with tailored properties. The presence of the propyl group influences the polymerization behavior of the monomer and the physical characteristics of the resulting polymer.
The polymerization of indene and its derivatives, including this compound, can proceed through several mechanisms, most notably cationic polymerization. researchgate.net This process is typically initiated by Lewis acids or other strong protic acids. researchgate.net In these systems, an electrophilic initiator attacks the double bond of the indene ring, generating a carbocationic propagating species. This active center then sequentially adds more monomer units to grow the polymer chain. The reaction is often characterized by equilibria between active ionic species and dormant covalent species, a principle that can be harnessed to achieve controlled or "living" polymerizations, which allow for the synthesis of polymers with well-defined molecular weights and narrow molecular weight distributions. acs.org
The general mechanism for the cationic polymerization of indene monomers can be outlined as follows:
Initiation: A Lewis acid co-catalyst (e.g., SnCl₄, TiCl₄, BF₃) activates an initiator (e.g., water, an alkyl halide) to generate a carbocation that attacks the monomer. researchgate.netresearchgate.net
Propagation: The newly formed monomeric carbocation adds to another monomer molecule, regenerating the carbocation at the end of the growing chain. This step repeats, extending the polymer backbone.
Chain Transfer and Termination: The polymerization can be concluded by chain transfer events, where the active center is transferred to a monomer, solvent, or counter-ion, or by termination reactions that irreversibly destroy the active species. acs.org
The synthesis of homopolymers of this compound can be achieved via cationic polymerization using Friedel-Crafts catalysts at low temperatures. researchgate.net The choice of catalyst, solvent, and temperature is critical, as these parameters influence the molecular weight and properties of the resulting polymer. researchgate.net
Table 1: Examples of Indene-Containing Copolymers and Monomers (This table is illustrative of copolymer systems where an indene monomer is used. Specific data for this compound copolymers is limited in publicly available literature.)
| Copolymer System | Monomers Involved | Potential Application Area |
|---|---|---|
| Terpolymer | 4,7-Methano-1H-indene, ethenylbenzene, 1,3-pentadiene | Adhesives, Plastics ontosight.ai |
The relationship between the molecular structure of a polymer and its macroscopic properties is a fundamental concept in materials science. mdpi.com For polymers derived from indene monomers, the substituents on the indene ring play a crucial role in determining the final characteristics of the material. researchgate.net The introduction of a 2-propyl group is expected to influence several key properties:
Glass Transition Temperature (T_g_): The propyl group adds to the steric bulk along the polymer backbone, which can restrict segmental motion and potentially increase the T_g_ compared to unsubstituted polyindene. Research on polyindene homopolymers has reported T_g_ values as high as 207°C. researchgate.net
Solubility: The aliphatic nature of the propyl group can enhance the polymer's solubility in common organic solvents compared to more rigid or polar analogues. researchgate.net
Mechanical Properties: The structure of the substituent influences the way polymer chains pack together, affecting properties like hardness, flexural strength, and impact resistance. nih.gov
Thermal stability is a critical property for many polymer applications. Polymers derived from indene monomers, such as poly(indene carbonate), have demonstrated high thermal stability, with decomposition temperatures reaching up to 249°C. researchgate.net Similarly, other rigid backbone polymers exhibit high thermal decomposition temperatures, often in the range of 420-430°C. mdpi.com The incorporation of this compound into a polymer backbone is anticipated to yield materials with robust thermal performance due to the inherent stability of the indene ring structure.
Table 2: Thermal Properties of Selected Indene-Based Polymers
| Polymer | Glass Transition Temperature (T_g_) | Decomposition Temperature (T_d_) | Source(s) |
|---|---|---|---|
| Polyindene | 207 °C | - | researchgate.net |
| Poly(indene carbonate) | up to 134 °C | up to 249 °C | researchgate.net |
Synthesis of Poly(this compound) and its Copolymers
This compound as a Ligand Precursor in Organometallic Catalysis
In organometallic chemistry, the deprotonation of this compound yields the 2-propylindenyl anion, a versatile ligand for transition metals. The resulting organometallic complexes are of significant interest as catalysts, particularly for olefin polymerization. google.com
The synthesis of organometallic complexes featuring a 2-substituted indenyl ligand can be accomplished through a multi-step process. google.com A general route involves the initial formation of an indenyl magnesium or zinc intermediate, which is then reacted with a bridging dihalide compound. The final step involves reacting this intermediate with a transition metal salt, such as a titanium or zirconium halide, to yield the desired metallocene complex. google.com
A representative synthetic pathway is described as:
Reaction of 2-propylindene with magnesium (Mg) or zinc (Zn).
Subsequent reaction with a dihalide compound (e.g., Hal₂-Y-Hal₃) to form a bridged ligand precursor. google.com
Finally, reaction with a transition metal compound, such as a titanium halide (e.g., TiCl₄), to form the organometallic complex. google.com
The structure of the resulting complex, including the nature of the bridge (if any) and the substituents on the indenyl rings, is critical for its subsequent catalytic performance. tdx.cat
Organometallic complexes bearing 2-substituted indenyl ligands, such as those derived from this compound, function as highly effective catalysts for the polymerization of olefins like propylene (B89431) and ethylene. google.com When activated by a cocatalyst, typically an aluminoxane like methylaluminoxane (B55162) (MAO), these metallocenes form active cationic species that initiate polymerization. google.com
A key feature of these catalyst systems is their ability to influence the stereochemistry of the resulting polymer. The geometry and symmetry of the ligands surrounding the metal center dictate how incoming monomer molecules are oriented before they are inserted into the growing polymer chain. nih.gov This allows for precise control over the polymer's tacticity (the stereochemical arrangement of adjacent chiral centers). libretexts.org
Stereochemical Control: The structure of the indenyl ligand is paramount for stereocontrol. For example, unbridged 2-arylindenyl metallocenes can produce elastomeric polypropylenes with varying degrees of isotacticity, which is influenced by the rotation of the indenyl ligands. emich.edu Introducing bulky substituents, such as the 2-propyl group, can hinder this rotation, leading to higher stereoselectivity. emich.edu Catalysts with C₂ symmetry typically produce isotactic polymers, while those with Cₛ symmetry often yield syndiotactic polymers. nih.gov
Catalytic Activity: Organometallic catalysts with ligands based on 2-substituted indenes have been found to produce high molecular weight polyolefins. google.com The electronic and steric properties of the ligand system, including the 2-propyl substituent, directly affect the catalyst's activity, the molecular weight of the polymer produced, and the rate of comonomer incorporation. rsc.orgresearchgate.net
Table 3: Influence of 2-Arylindene Ligand Substitution on Propylene Polymerization (Data adapted from studies on 2-arylindenyl systems to illustrate the effect of substitution on catalytic performance.)
| Catalyst Precursor | Polymerization Temp. (°C) | Isotacticity ([mmmm] %) | Molecular Weight (M_n_ g/mol ) | Activity (max rate mmol/min) | Source |
|---|---|---|---|---|---|
| bis(2-phenylindenyl)zirconium dichloride | 20 | 44 | 148,000 | 0.05 | emich.edu |
| bis(2-phenylindenyl)zirconium dichloride | 40 | 33 | 70,000 | 0.09 | emich.edu |
| bis(2-(3,5-di-tert-butylphenyl)indenyl)zirconium dichloride | 20 | 78 | 134,000 | 0.04 | emich.edu |
Synthesis of Metal Complexes with this compound-Derived Ligands
Advanced Material Applications (excluding biological)
The unique structural and electronic properties of the indene framework, a bicyclic aromatic hydrocarbon, make its derivatives valuable components in the development of advanced materials. While research on this compound itself is specific, the broader class of indene-containing molecules demonstrates significant potential in materials science. The indene scaffold provides a rigid, planar, and conjugated system that can be chemically modified to tune its characteristics for various high-performance applications.
Photovoltaic Materials and Organic Electronic Components
The indene moiety is a critical building block in the design of materials for organic electronics, particularly in the field of organic photovoltaics (OPVs). researchgate.netacs.org Its derivatives are especially prominent in the development of non-fullerene acceptors (NFAs), which have revolutionized the efficiency of organic solar cells. chinesechemsoc.org
Indene derivatives are frequently used as the end-groups in high-performance, acceptor-donor-acceptor (A-D-A) type NFA molecules. acs.org A landmark example is the molecule known as ITIC, which features a 2-(3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile (INCN) terminal group. chinesechemsoc.organnualreviews.org This indene-based unit is crucial for the molecule's electron-accepting properties. Researchers have demonstrated that modifying this terminal group, for instance through halogenation with fluorine or chlorine, can precisely tune the molecule's energy levels, light absorption characteristics, and molecular packing. acs.org These modifications directly impact the performance of OPV devices by enhancing charge transport and reducing energy loss. acs.orgchinesechemsoc.org
The accessibility and tunability of indene derivatives make them vital for creating new materials for photovoltaic solar cells and electron-transporting layers in organic electronic devices. researchgate.net The propyl group in this compound, as a simple alkyl substituent, would primarily influence the solubility and morphology of any larger conjugated system it might be incorporated into.
Performance of Organic Solar Cells Based on Indene-Derivative Non-Fullerene Acceptors
| Acceptor Molecule | Donor Polymer | Power Conversion Efficiency (PCE) | Open-Circuit Voltage (VOC) | Short-Circuit Current (JSC) (mA cm-2) | Fill Factor (FF) | Source |
|---|---|---|---|---|---|---|
| BQ-2FBr | PM6 | 10.11% | 0.944 V | 18.61 | 57.56% | acs.org |
| BQ-2Cl-FBr | PM6 | 11.54% | 0.928 V | Enhanced | Enhanced | acs.org |
| DYF-TF | D18 | 18.26% | - | - | - | chinesechemsoc.org |
| TBB | - | 16.2% | 0.90 V | 24.3 | 0.74 | chinesechemsoc.org |
| IT-4F | - | 11.5% | 0.83 V | 20.4 | 0.68 | chinesechemsoc.org |
Fluorescent Materials and Optoelectronic Devices
The conjugated π-system of the indene core makes it a suitable scaffold for designing fluorescent materials for optoelectronic applications. researchgate.net Indene derivatives have been investigated for their potential use in devices like organic light-emitting diodes (OLEDs) and photochromic systems. vulcanchem.comresearchgate.net The planar structure of the indene ring system facilitates π-stacking and charge transport, which are critical properties for thin-film electronic devices. vulcanchem.com
Research has shown that complex molecules incorporating the indene structure can exhibit useful photophysical properties. For example, a novel photochromic compound, [2,2′-bi-1H-indene]-1,1′-dione-3,3′-dihydroxy-3,3′-diisobutyl, demonstrates reversible color change upon light irradiation, a property desirable for optical switches and memory elements in optoelectronic devices. researchgate.net
Furthermore, certain indene derivatives have been synthesized to act as luminescent materials. Glassy luminescent derivatives of 2-(2-tert-butyl-4H-pyran-4-ylidene)-1H-indene-1,3(2H)-dione have been shown to form thin solid films with emission maxima in the range of 570 nm to 710 nm. researchgate.net This characteristic makes them promising candidates for the emissive layer in OLEDs and organic lasers, which can be fabricated through simple solution-based processes. researchgate.net The specific substitution on the indene ring, such as the propyl group in this compound, would modulate the electronic properties and solid-state packing of the material, thereby influencing its emission wavelength and quantum efficiency.
Optical Properties of Luminescent Pyran-Indene Derivatives
| Material Type | Absorption Maxima (λabs) | Emission Maxima (λem) | Potential Application | Source |
|---|---|---|---|---|
| Derivatives in Dichloromethane Solution | 425 - 515 nm | 470 - 625 nm | - | researchgate.net |
| Derivatives in Solid Film | 425 - 500 nm | 570 - 710 nm | OLEDs, Organic Lasers | researchgate.net |
Precursors for Specialty Chemicals and Agrochemical Intermediates
Indene and its derivatives, including this compound, serve as important intermediates and building blocks in the chemical industry for the synthesis of specialty chemicals and complex molecules for the agrochemical sector. researchgate.net The indene skeleton is a versatile scaffold that can be functionalized to produce a wide range of high-value products. researchgate.netnih.gov
In the realm of specialty chemicals, indene is a known precursor for ligands used in metallocene catalysts. entegris.com These single-site catalysts are employed in the polymerization of polyolefins, such as polyethylene (B3416737) and polypropylene, allowing for precise control over the polymer's structure and properties. entegris.com The indene ligand, derived from an indene precursor, coordinates with a transition metal (like Zirconium or Hafnium) to form the active catalyst. entegris.com
The indene structure is also a recognized scaffold in the development of agrochemicals. researchgate.netlookchem.com Various indenone-fused heterocyclic compounds exhibit a range of biological activities and are considered important structures for creating new fungicidal and other crop protection agents. researchgate.netgoogle.com For instance, certain piperidine (B6355638) derivatives containing an indene moiety have been patented as intermediates in the synthesis of fungicides. google.com The synthesis of polyfunctional dihydro(1H)indene derivatives from renewable lignin-derived monomers also presents a sustainable pathway to these valuable chemical intermediates. nih.gov
Components of a Generalized Indene-Based Metallocene Catalyst
| Component | Example | Function | Source |
|---|---|---|---|
| Transition Metal | Ti, Hf, Zr, Fe | Catalytic active center | entegris.com |
| Ligand Precursor | Indene | Forms the coordinating ligand that influences catalyst activity and polymer properties | entegris.com |
| Bridging Group | Si-bridged, Amide pendant | Connects ligands, affecting the catalyst's geometry and stability | entegris.com |
| Activator/Co-catalyst | Borate, Organic Precursor | Activates the transition metal center | entegris.com |
Future Research Directions and Challenges in 2 Propyl 1h Indene Chemistry
Development of Sustainable and Economically Viable Synthetic Routes
The traditional synthesis of indene (B144670) derivatives often involves multiple steps, harsh reaction conditions, and the use of toxic reagents, making them less sustainable and economically viable for large-scale production. mdpi.com A significant challenge lies in the development of green and efficient protocols for the synthesis of 2-Propyl-1H-indene.
Current research in the broader field of indene synthesis points towards several promising avenues. One such approach is the use of catalytic reactions that proceed with high atom economy. For instance, multicomponent reactions in environmentally benign solvents like water have been shown to produce indene derivatives in high yields with short reaction times and simple workup procedures. rug.nl Another sustainable strategy involves the dimerization of phenylpropanoid units, which can be derived from renewable resources like lignin, using a Lewis acid catalyst in a recyclable solvent like PEG-400. rug.nl
The direct functionalization of the indene core represents another key area for developing sustainable synthetic routes. For example, base-assisted and silica (B1680970) gel-promoted syntheses of indole-substituted indenes have been reported, offering a potentially more environmentally friendly alternative to traditional cross-coupling reactions. acs.org Furthermore, the use of earth-abundant and non-toxic metal catalysts, such as iron, in cyclization reactions to form the indene scaffold is a promising direction. organic-chemistry.org A notable example is the FeCl3-catalyzed cyclization of in situ generated dimethyl acetals of (E)-2-alkylcinnamaldehydes to yield 1-methoxy-2-alkyl-1H-indenes, which can then be converted to 2-alkylindanones. researchgate.net
Future research should focus on adapting and optimizing these sustainable methods for the specific synthesis of this compound. This includes the exploration of novel catalytic systems, the use of renewable starting materials, and the development of one-pot procedures to minimize waste and energy consumption.
Table 1: Comparison of Synthetic Strategies for Indene Derivatives
| Synthetic Strategy | Key Features | Sustainability Aspects | Relevance to this compound |
| Traditional Friedel-Crafts Alkylation/Acylation | Use of Lewis or Brønsted acids. mt.com | Often requires stoichiometric amounts of catalyst, can generate significant waste. | A potential, though less sustainable, route for introducing the propyl group. |
| Multicomponent Reactions | One-pot synthesis, high atom economy. rug.nl | Use of green solvents like water, reduced waste. | Adaptable for the synthesis of functionalized this compound derivatives. |
| Lignin-derived Phenylpropanoid Dimerization | Utilizes renewable starting materials. rug.nl | Bio-based feedstock, potentially recyclable catalyst and solvent. | A promising green route if suitable propyl-containing precursors can be sourced. |
| Direct C-H Functionalization | Avoids pre-functionalization of starting materials. | High atom economy, reduced number of synthetic steps. | Could be explored for the direct propylation of the indene core. |
| Catalytic Cyclization of Alkylcinnamaldehydes | Use of catalytic amounts of Lewis acids like FeCl3. researchgate.net | Lower catalyst loading, potential for milder conditions. | Directly applicable for the synthesis of 2-propylindanones, a precursor to this compound. |
Exploration of Unprecedented Reactivity Patterns and Transformations
The reactivity of the indene nucleus is well-documented, with the double bond and the acidic methylene (B1212753) protons at the C1 position being key sites for chemical transformations. However, the influence of a 2-propyl substituent on the reactivity of the indene core is an area that warrants further investigation. The electron-donating nature of the propyl group can be expected to modulate the electronic properties of the indene system, potentially leading to new and unexpected reactivity patterns.
Future research should systematically explore the reactivity of this compound in a variety of organic transformations. This includes, but is not limited to:
Cycloaddition Reactions: Investigating the participation of the double bond in [4+2], [2+2], and dipolar cycloadditions to construct novel polycyclic frameworks.
Oxidation and Reduction Reactions: Exploring selective oxidation or reduction of the double bond and the benzylic positions to access a wider range of functionalized derivatives.
Metal-Catalyzed Cross-Coupling Reactions: Utilizing the C-H bonds of the aromatic ring and the propyl group for direct functionalization, expanding the structural diversity of accessible compounds.
Rearrangement Reactions: Probing for novel skeletal rearrangements under thermal, photochemical, or catalytic conditions, which could lead to complex and unforeseen molecular architectures. For instance, gold-catalyzed intramolecular hydroalkylation of ynamides has been shown to produce 2-amino-indenes through a rug.nlorganic-chemistry.org-hydride shift mechanism. acs.org
A deeper understanding of the reactivity of this compound will not only expand the fundamental knowledge of indene chemistry but also provide access to a new library of compounds with potentially interesting biological or material properties.
Integration with Machine Learning and Artificial Intelligence for Predictive Chemistry and Material Design
The fields of machine learning (ML) and artificial intelligence (AI) are revolutionizing chemical research by enabling the prediction of molecular properties and the design of novel synthetic routes. nih.govchimia.ch For a relatively underexplored compound like this compound, these computational tools offer a powerful approach to accelerate its investigation and application.
One of the primary challenges in applying ML to chemistry is the availability of large, high-quality datasets. rsc.org Future efforts should focus on generating computational data for this compound and its derivatives using methods like Density Functional Theory (DFT). research.google This data can then be used to train ML models to predict a range of properties, including:
Physicochemical Properties: Such as solubility, melting point, and boiling point.
Spectroscopic Properties: To aid in the identification and characterization of new derivatives.
Reactivity and Reaction Outcomes: Predicting the regioselectivity and stereoselectivity of reactions, as well as identifying optimal reaction conditions. nih.govchimia.ch
ML models can also be employed for de novo design of this compound-based materials with desired properties. For example, by establishing structure-property relationships, algorithms can suggest novel derivatives with enhanced performance for applications in organic electronics or as bioactive molecules.
Advanced In-situ Characterization Techniques for Reaction Monitoring and Mechanism Probing
A thorough understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and developing new transformations. Traditional methods of reaction analysis, which often rely on the isolation and characterization of intermediates, can be challenging and may not provide a complete picture of the reaction pathway. Advanced in-situ characterization techniques offer the ability to monitor reactions in real-time, providing valuable kinetic and mechanistic data.
For the study of reactions involving this compound, the application of techniques such as:
In-situ NMR and IR Spectroscopy: Can provide real-time information on the concentration of reactants, intermediates, and products, allowing for detailed kinetic analysis.
In-situ Raman Spectroscopy: Is particularly useful for monitoring reactions in complex mixtures and can provide insights into the vibrational modes of molecules as they transform. process-instruments-inc.com
Mass Spectrometry-based Techniques: Such as reaction monitoring with electrospray ionization mass spectrometry (ESI-MS), can be used to detect and identify transient intermediates.
By combining these in-situ techniques with computational modeling, it is possible to build a comprehensive picture of the reaction mechanism. For example, in the context of gold-catalyzed synthesis of 2-amino-indenes, DFT calculations were used to elucidate the reaction pathway, identifying the rate-determining step and rationalizing the observed reactivity. acs.org
Future research on this compound should leverage these advanced characterization techniques to probe the mechanisms of its synthesis and subsequent transformations. This will not only lead to a more fundamental understanding of its chemistry but also enable the development of more efficient and selective reactions.
Q & A
Q. What are the optimal synthetic routes for 2-Propyl-1H-indene, and how can reaction conditions be systematically optimized?
- Methodological Answer : The synthesis of this compound typically involves Friedel-Crafts alkylation or transition-metal-catalyzed coupling reactions. For example, indene derivatives can be alkylated using propyl halides in the presence of Lewis acids like AlCl₃ . Optimization includes varying solvents (e.g., dichloromethane vs. toluene), temperature (25–80°C), and catalyst loading. Characterization via ¹H/¹³C NMR and GC-MS is critical to confirm regioselectivity and purity .
Q. How can spectroscopic techniques (NMR, IR) be employed to unambiguously characterize this compound?
- Methodological Answer :
- ¹H NMR : Look for diagnostic signals such as the indene proton (δ 6.5–7.5 ppm) and propyl group protons (δ 0.9–1.6 ppm for CH₃, δ 1.2–1.8 ppm for CH₂) .
- IR : Confirm C-H stretching of the indene ring (~3050 cm⁻¹) and alkyl C-H stretches (~2850–2960 cm⁻¹).
Cross-validation with X-ray crystallography (using SHELX for refinement ) resolves ambiguities in stereochemistry.
Q. What are the key physicochemical properties (solubility, stability) of this compound, and how do they influence experimental design?
- Methodological Answer :
- Solubility : Test in polar (e.g., DMSO) vs. non-polar solvents (hexane) using UV-Vis spectroscopy.
- Stability : Conduct accelerated degradation studies under varying pH and temperature. For example, monitor decomposition via HPLC at 40°C/75% RH for 4 weeks .
These properties dictate solvent selection for reactions and storage conditions.
Advanced Research Questions
Q. How can contradictions between computational predictions and experimental data (e.g., bond lengths, reactivity) be resolved?
- Methodological Answer :
- Step 1 : Compare DFT-calculated bond lengths (e.g., B3LYP/6-31G*) with X-ray crystallography data . Discrepancies >0.05 Å suggest model limitations.
- Step 2 : Re-optimize computational parameters (e.g., basis sets, solvation models) or validate via independent methods like electron density maps .
- Example : If MD simulations predict higher reactivity at C3 but experiments show C2 selectivity, re-examine transition-state modeling with explicit solvent effects .
Q. What advanced crystallographic strategies (e.g., twinning, high-pressure studies) are applicable to this compound derivatives?
- Methodological Answer :
- Twinning : Use SHELXL’s TWIN/BASF commands to refine twinned crystals. For high-pressure studies, employ diamond-anvil cells with synchrotron radiation to track structural changes at >1 GPa .
- Data Collection : Optimize redundancy and resolution (>0.8 Å) to mitigate thermal motion artifacts.
Q. How can biological activity assays be designed to evaluate this compound’s antimicrobial potential while minimizing false positives?
- Methodological Answer :
- Primary Screening : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (E. coli) strains. Include cytotoxicity controls (e.g., HEK293 cells) .
- False-Positive Mitigation : Confirm target engagement via surface plasmon resonance (SPR) to measure binding affinity to bacterial enzymes (e.g., DNA gyrase) .
Q. What statistical frameworks are robust for analyzing contradictory data in structure-activity relationship (SAR) studies?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
